molecular formula C8H20O4SSn B14239459 5,5-Dioxo-3,3-dipropyl-2,4-dioxa-5lambda~6~-thia-3-stannahexane CAS No. 248244-01-1

5,5-Dioxo-3,3-dipropyl-2,4-dioxa-5lambda~6~-thia-3-stannahexane

Katalognummer: B14239459
CAS-Nummer: 248244-01-1
Molekulargewicht: 331.02 g/mol
InChI-Schlüssel: JPMDQKSQVCHTPG-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,5-Dioxo-3,3-dipropyl-2,4-dioxa-5lambda~6~-thia-3-stannahexane is a chemical compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of tin atoms bonded to carbon atoms. The unique structure of this compound includes oxygen, sulfur, and tin atoms, making it an interesting subject for chemical research and industrial applications.

Vorbereitungsmethoden

The synthesis of 5,5-Dioxo-3,3-dipropyl-2,4-dioxa-5lambda~6~-thia-3-stannahexane involves several steps. One common method includes the reaction of dipropylstannane with a suitable oxidizing agent in the presence of a sulfur-containing compound. The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or toluene. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.

Analyse Chemischer Reaktionen

5,5-Dioxo-3,3-dipropyl-2,4-dioxa-5lambda~6~-thia-3-stannahexane undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state tin compounds.

    Reduction: Reduction reactions can convert the compound back to its lower oxidation state forms.

    Substitution: The tin atom in the compound can undergo substitution reactions with various nucleophiles, leading to the formation of new organotin compounds.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halide salts for substitution reactions. The major products formed depend on the specific

Eigenschaften

CAS-Nummer

248244-01-1

Molekularformel

C8H20O4SSn

Molekulargewicht

331.02 g/mol

IUPAC-Name

[methoxy(dipropyl)stannyl] methanesulfonate

InChI

InChI=1S/2C3H7.CH4O3S.CH3O.Sn/c2*1-3-2;1-5(2,3)4;1-2;/h2*1,3H2,2H3;1H3,(H,2,3,4);1H3;/q;;;-1;+2/p-1

InChI-Schlüssel

JPMDQKSQVCHTPG-UHFFFAOYSA-M

Kanonische SMILES

CCC[Sn](CCC)(OC)OS(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.